tert-Butyl 2-(3-mercaptopropyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(3-mercaptopropyl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group and a mercaptopropyl side chain attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(3-mercaptopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3-mercaptopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of the piperidine intermediate: Piperidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl piperidine-1-carboxylate.
Introduction of the mercaptopropyl group: The intermediate is then reacted with 3-mercaptopropylamine under mild conditions to introduce the mercaptopropyl side chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(3-mercaptopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercaptopropyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the piperidine ring or the mercaptopropyl side chain.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(3-mercaptopropyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its piperidine ring structure is of interest in the design of molecules that can interact with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmacologically active compounds.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-mercaptopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The mercaptopropyl group can form covalent bonds with thiol groups in proteins, leading to modifications in protein function. The piperidine ring can interact with receptor sites, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl derivatives.
tert-Butyl 3-oxopiperidine-1-carboxylate: Utilized in the stereocontrolled synthesis of chiral compounds.
tert-Butyl (3S)-3-(4-aminophenyl)piperidine-1-carboxylate: An intermediate in the synthesis of biologically active compounds.
Uniqueness
tert-Butyl 2-(3-mercaptopropyl)piperidine-1-carboxylate is unique due to the presence of the mercaptopropyl side chain, which imparts distinct chemical reactivity and potential for covalent interactions with biological targets. This differentiates it from other piperidine derivatives that may lack this functional group.
Properties
Molecular Formula |
C13H25NO2S |
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Molecular Weight |
259.41 g/mol |
IUPAC Name |
tert-butyl 2-(3-sulfanylpropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO2S/c1-13(2,3)16-12(15)14-9-5-4-7-11(14)8-6-10-17/h11,17H,4-10H2,1-3H3 |
InChI Key |
QJPVHDNZFXULFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCCS |
Origin of Product |
United States |
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